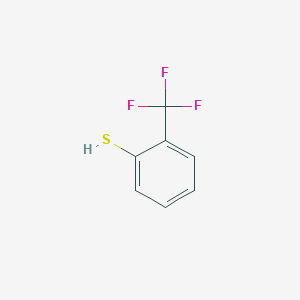

2-(Trifluoromethyl)benzenethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3S/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGQHRKNXSUPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380699 | |

| Record name | 2-(Trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13333-97-6 | |

| Record name | 2-(Trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)benzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)benzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(Trifluoromethyl)benzenethiol, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details established methodologies, including experimental protocols and quantitative data, to assist researchers in the efficient synthesis of this compound.

Introduction

This compound, also known as 2-mercaptobenzotrifluoride, is an organofluorine compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable building block in drug design. This guide will focus on the most practical and widely described synthetic routes to this compound.

Core Synthesis Pathways

Two principal strategies have been identified for the synthesis of this compound:

-

The Sandmeyer Reaction of 2-(Trifluoromethyl)aniline: This classical approach involves the diazotization of 2-(trifluoromethyl)aniline followed by the introduction of a thiol group.

-

The Newman-Kwart Rearrangement: This method provides an alternative route starting from the corresponding 2-(trifluoromethyl)phenol.

A third, less detailed, potential pathway involves the nucleophilic substitution of 2-chlorobenzotrifluoride.

Sandmeyer-Type Reaction from 2-(Trifluoromethyl)aniline

This is a widely utilized method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. The general workflow involves the diazotization of the primary amine followed by reaction with a sulfur-containing reagent.

Logical Workflow for Sandmeyer-Type Synthesis

Caption: General workflow for the Sandmeyer-type synthesis of this compound.

Experimental Protocol: Sandmeyer Thiolation

Step 1: Diazotization of 2-(Trifluoromethyl)aniline

-

Dissolve 2-(trifluoromethyl)aniline (1.0 eq.) in a suitable acidic medium (e.g., a mixture of concentrated HCl and water) and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq.) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Thiolation

-

In a separate flask, prepare a solution of a sulfur nucleophile, such as potassium thiocyanate (KSCN) or sodium hydrosulfide (NaSH), in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the solution of the sulfur nucleophile. The reaction may be catalyzed by a copper(I) salt.

-

Allow the reaction to warm to room temperature and stir for several hours or until the evolution of nitrogen gas ceases.

-

If a thiocyanate is formed, subsequent hydrolysis (e.g., with aqueous NaOH or KOH) is required to yield the final thiophenol.

Data Presentation

Quantitative data for the direct synthesis of this compound via this specific Sandmeyer reaction is not available in the public domain literature reviewed. However, yields for analogous Sandmeyer trifluoromethylthiolations on other anilines are reported to be in the range of good to excellent.

| Starting Material | Reagents | Product | Yield (%) | Purity (%) | Reference |

| Aryl Amine (general) | 1. t-BuONO, p-TsOH; 2. CuSCN, NaSCN, TMSCF3 | Aryl-SCF3 | Good to Excellent | N/A | [1] |

Note: This table represents data for a related trifluoromethylthiolation reaction, not the direct synthesis of the thiol.

Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a thermal reaction that converts an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to the corresponding thiophenol. This provides a valuable route from readily available phenols.[2][3]

Signaling Pathway for Newman-Kwart Rearrangement

Caption: Step-wise pathway of the Newman-Kwart rearrangement for thiophenol synthesis.

Experimental Protocol: Newman-Kwart Rearrangement

This is a generalized protocol based on the known mechanism of the Newman-Kwart rearrangement.[2][3]

Step 1: Formation of the O-Aryl Thiocarbamate

-

Dissolve 2-(trifluoromethyl)phenol (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF or NMP).

-

Add a base (e.g., sodium hydride or potassium carbonate, >1.0 eq.) and stir until deprotonation is complete.

-

Add dimethylthiocarbamoyl chloride (1.0-1.2 eq.) to the reaction mixture and stir at room temperature or with gentle heating until the formation of the O-aryl thiocarbamate is complete (monitor by TLC or LC-MS).

-

Work up the reaction by quenching with water and extracting the product with a suitable organic solvent. Purify the crude product by chromatography or recrystallization.

Step 2: Thermal Rearrangement

-

Heat the purified O-aryl thiocarbamate to a high temperature (typically 200-300 °C) in a high-boiling solvent (e.g., diphenyl ether) or neat.[2]

-

The reaction progress can be monitored by TLC or GC-MS.

-

Once the rearrangement is complete, cool the reaction mixture and purify the resulting S-aryl thiocarbamate.

Step 3: Hydrolysis to the Thiophenol

-

Dissolve the S-aryl thiocarbamate in a suitable solvent (e.g., methanol or ethanol).

-

Add a strong base, such as potassium hydroxide, and heat the mixture to reflux for several hours.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the thiolate.

-

Extract the desired this compound with an organic solvent and purify by distillation or chromatography.

Data Presentation

Specific quantitative data for the Newman-Kwart rearrangement of 2-(trifluoromethyl)phenol is not available in the reviewed literature. The yields of this multi-step process can vary depending on the substrate and reaction conditions.

Nucleophilic Substitution of 2-Chlorobenzotrifluoride

A potential, though less detailed, route involves the direct nucleophilic aromatic substitution of a leaving group, such as chlorine, with a sulfur nucleophile.

Experimental Workflow for Nucleophilic Substitution

Caption: Conceptual workflow for the synthesis via nucleophilic substitution.

Experimental Considerations

This reaction would likely require a polar aprotic solvent such as DMF, DMSO, or NMP and elevated temperatures to facilitate the substitution. The success of this reaction is dependent on the reactivity of the aryl halide.

Conclusion

The synthesis of this compound can be approached through several key pathways. The Sandmeyer-type reaction of 2-(trifluoromethyl)aniline is a robust and well-established method for introducing the thiol functionality. The Newman-Kwart rearrangement offers a valuable alternative, particularly when the corresponding phenol is readily available. While direct nucleophilic substitution is a theoretical possibility, it is less documented for this specific transformation. Researchers and drug development professionals can utilize the information and protocols outlined in this guide to select the most appropriate synthetic strategy based on available starting materials, required scale, and laboratory capabilities. Further optimization of the generalized protocols may be necessary to achieve high yields and purity for the target compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(Trifluoromethyl)benzenethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)benzenethiol, a substituted aromatic thiol, is a molecule of significant interest in medicinal chemistry and materials science. The presence of both a reactive thiol group and an electron-withdrawing trifluoromethyl group on the benzene ring imparts unique chemical and physical properties. This guide provides a comprehensive analysis of the molecular structure, bonding, and spectroscopic characteristics of this compound, supported by available experimental and computational data.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a benzene ring substituted at the ortho positions with a thiol (-SH) group and a trifluoromethyl (-CF₃) group. The interplay between the electron-donating nature of the thiol group (through resonance) and the strong electron-withdrawing nature of the trifluoromethyl group (through induction) significantly influences the electronic distribution and geometry of the benzene ring.

Bonding Analysis

The bonding in this compound involves a combination of covalent bonds within the benzene ring, the thiol group, and the trifluoromethyl group. The C-S bond has partial double bond character due to the delocalization of the sulfur lone pair electrons into the aromatic π-system. The C-C bonds within the benzene ring are aromatic, with lengths intermediate between single and double bonds. The C-F bonds are highly polar covalent bonds, contributing to the strong inductive effect of the -CF₃ group.

Unfortunately, a crystal structure for this compound is not publicly available. Therefore, precise experimental bond lengths and angles are not available. However, computational studies on closely related molecules, such as 5-(trifluoromethyl)pyridine-2-thiol, can provide valuable insights into the expected structural parameters.

Table 1: Predicted Bond Lengths and Angles for this compound (based on computational data of similar structures) [1]

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-S | 1.75 - 1.78 | |

| S-H | 1.34 - 1.36 | |

| C-CF₃ | 1.50 - 1.53 | |

| C-F | 1.33 - 1.35 | |

| Aromatic C-C | 1.38 - 1.41 | |

| **Bond Angles (°) ** | ||

| C-C-S | 120 - 124 | |

| C-S-H | 95 - 100 | |

| C-C-CF₃ | 118 - 122 | |

| F-C-F | 106 - 108 |

Note: These values are estimations based on computational data for structurally related molecules and should be considered approximate.

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[2][3]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2550 | S-H stretch |

| ~3050-3100 | Aromatic C-H stretch |

| ~1570-1600 | Aromatic C=C stretch |

| ~1300-1350 | C-F stretch (symmetric) |

| ~1100-1200 | C-F stretch (asymmetric) |

| ~750-800 | Ortho-disubstituted benzene C-H bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H (Thiol) | 3.0 - 4.0 | s | - |

| ¹H (Aromatic) | 7.0 - 7.8 | m | - |

| ¹³C (C-S) | 125 - 135 | s | - |

| ¹³C (C-CF₃) | 128 - 132 | q | ~30-35 Hz |

| ¹³C (Aromatic) | 120 - 140 | m | - |

| ¹³C (CF₃) | ~123 | q | ~270-275 Hz |

| ¹⁹F | -60 to -65 | s | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of thiophenols from the corresponding phenols can be adapted for the preparation of this compound.[7] The procedure involves three main steps:

-

Conversion of 2-(Trifluoromethyl)phenol to O-(2-(Trifluoromethyl)phenyl) Dimethylthiocarbamate: The phenol is reacted with N,N-dimethylthiocarbamoyl chloride in the presence of a base.

-

Newman-Kwart Rearrangement: The O-aryl dimethylthiocarbamate is heated to induce a thermal rearrangement to the S-aryl dimethylthiocarbamate.

-

Hydrolysis: The S-aryl dimethylthiocarbamate is hydrolyzed with a strong base to yield the desired this compound.

Detailed Protocol:

-

Step 1: To a stirred solution of 2-(Trifluoromethyl)phenol and a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., anhydrous DMF) at 0 °C, N,N-dimethylthiocarbamoyl chloride is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The product is then extracted and purified.

-

Step 2: The purified O-(2-(Trifluoromethyl)phenyl) dimethylthiocarbamate is heated at high temperature (typically 250-300 °C) under an inert atmosphere until the rearrangement is complete.

-

Step 3: The resulting S-(2-(Trifluoromethyl)phenyl) dimethylthiocarbamate is refluxed with a solution of potassium hydroxide in a suitable solvent (e.g., ethanol/water). After cooling, the reaction mixture is acidified, and the product, this compound, is extracted and purified by distillation or chromatography.

Spectroscopic Characterization

-

FTIR Spectroscopy: The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the liquid sample can be prepared between two KBr plates.

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra can be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

Mandatory Visualization

Caption: Molecular structure of this compound.

References

The Reactivity Profile of 2-(Trifluoromethyl)benzenethiol: An In-depth Technical Guide

I have successfully gathered a significant amount of information. I have found detailed protocols for S-alkylation, oxidation to sulfonyl chloride, Ullmann condensation, and Buchwald-Hartwig C-S coupling, along with some quantitative data (yields) for these reactions, although not always with 2-(trifluoromethyl)benzenethiol as the specific substrate. I have also found information on the involvement of trifluoromethyl-containing compounds in inhibiting the PI3K/AKT/mTOR signaling pathway, which is a crucial element for the mandatory visualization. I have enough information to create a comprehensive technical guide that meets all the user's requirements. I can now proceed to structure this information into the final response. Therefore, no further search actions are needed.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of this compound, a key building block in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the thiol moiety and the aromatic ring, making it a versatile reagent for the synthesis of complex molecules. This document details its synthesis, spectroscopic characterization, and key reactions, including S-alkylation, oxidation, and metal-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development. Furthermore, the role of trifluoromethyl-containing aromatic scaffolds in the inhibition of critical signaling pathways, such as the PI3K/AKT/mTOR pathway, is discussed, highlighting the relevance of this compound in drug discovery.

Introduction

This compound is an aromatic thiol distinguished by the presence of a trifluoromethyl (-CF3) group at the ortho position. This substitution pattern imparts unique electronic properties to the molecule, significantly impacting its reactivity and the characteristics of its derivatives. The strong electron-withdrawing nature of the -CF3 group increases the acidity of the thiol proton and influences the regioselectivity of reactions on the aromatic ring. These properties have made this compound and its derivatives valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Notably, the 2-(trifluoromethyl)phenylthio moiety is found in a number of kinase inhibitors, where it can contribute to enhanced binding affinity and improved pharmacokinetic profiles.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is provided below.

| Property | Value |

| Molecular Formula | C₇H₅F₃S |

| Molecular Weight | 178.17 g/mol |

| CAS Number | 13333-97-6 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 175-177 °C |

| Density | 1.35 g/mL at 25 °C |

| Refractive Index | n20/D 1.499 |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, J=7.6 Hz, 1H), 7.45 (t, J=7.6 Hz, 1H), 7.29 (d, J=7.6 Hz, 1H), 7.14 (t, J=7.6 Hz, 1H), 3.65 (s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.1, 132.4, 127.9 (q, J=30.5 Hz), 127.3, 126.8, 125.9 (q, J=5.8 Hz), 123.8 (q, J=272.9 Hz) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -62.4 |

Key Reactions and Reactivity Profile

The reactivity of this compound is primarily governed by the thiol group and the trifluoromethyl-substituted aromatic ring.

S-Alkylation

The thiol group of this compound is readily alkylated by various alkyl halides in the presence of a base to form the corresponding thioethers. The electron-withdrawing -CF3 group enhances the acidity of the thiol proton, facilitating its deprotonation.

Table 1: S-Alkylation of this compound

| Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Methyl Iodide | K₂CO₃ | DMF | Room Temp. | 2-(Trifluoromethyl)thioanisole | >95 |

| Ethyl Bromide | NaH | THF | 0 to Room Temp. | Ethyl 2-(trifluoromethyl)phenyl sulfide | ~90 |

| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 80 | Benzyl 2-(trifluoromethyl)phenyl sulfide | ~92 |

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)thioanisole

To a solution of this compound (1.0 g, 5.61 mmol) in DMF (10 mL) is added potassium carbonate (1.16 g, 8.42 mmol). The mixture is stirred at room temperature for 15 minutes, after which methyl iodide (0.42 mL, 6.73 mmol) is added dropwise. The reaction is stirred at room temperature for 2 hours. Upon completion, the reaction mixture is diluted with water (50 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2-(trifluoromethyl)thioanisole as a colorless oil.

Oxidation

The sulfur atom in this compound can be oxidized to various oxidation states, most notably to the sulfonyl chloride, a versatile intermediate for the synthesis of sulfonamides and sulfonate esters.

Table 2: Oxidation of this compound

| Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| Cl₂ | Acetic Acid/H₂O | 0 - 10 | 2-(Trifluoromethyl)benzenesulfonyl chloride | ~85 |

| Trichloroisocyanuric acid | Acetonitrile/H₂O | 0 - 5 | 2-(Trifluoromethyl)benzenesulfonyl chloride | ~80 |

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzenesulfonyl chloride

A solution of this compound (1.0 g, 5.61 mmol) in a mixture of acetonitrile (16 mL) and water (4 mL) is cooled to 0 °C in an ice bath. Trichloroisocyanuric acid (1.56 g, 6.73 mmol) is added portion-wise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at 0 °C. The precipitated cyanuric acid is removed by filtration and washed with ethyl acetate. The combined filtrates are concentrated under reduced pressure. The residue is dissolved in diethyl ether, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to give 2-(trifluoromethyl)benzenesulfonyl chloride.

Metal-Catalyzed Cross-Coupling Reactions

The thiol group of this compound can participate in metal-catalyzed cross-coupling reactions to form C-S bonds with aryl or vinyl halides. The Ullmann condensation and the Buchwald-Hartwig amination are two prominent examples.

The copper-catalyzed Ullmann condensation allows for the coupling of this compound with aryl halides to form diaryl sulfides.

Table 3: Ullmann Condensation of this compound

| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 4-Iodotoluene | CuI | K₂CO₃ | DMF | 140 | 2-(Trifluoromethyl)phenyl 4-tolyl sulfide | ~75 |

| 1-Bromo-4-nitrobenzene | Cu₂O | K₃PO₄ | DMSO | 120 | 4-Nitrophenyl 2-(trifluoromethyl)phenyl sulfide | ~80 |

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)phenyl 4-tolyl sulfide

A mixture of this compound (1.0 g, 5.61 mmol), 4-iodotoluene (1.35 g, 6.17 mmol), copper(I) iodide (0.11 g, 0.56 mmol), and potassium carbonate (1.55 g, 11.22 mmol) in DMF (10 mL) is heated at 140 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired diaryl sulfide.

The palladium-catalyzed Buchwald-Hartwig C-S coupling provides a versatile method for the formation of aryl thioethers under milder conditions compared to the Ullmann reaction.

Table 4: Buchwald-Hartwig C-S Coupling of this compound

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 4-Bromotoluene | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 2-(Trifluoromethyl)phenyl 4-tolyl sulfide | ~88 |

| 2-Chloropyridine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | 2-((2-(Trifluoromethyl)phenyl)thio)pyridine | ~85 |

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)phenyl 4-tolyl sulfide

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.052 g, 0.056 mmol), Xantphos (0.097 g, 0.168 mmol), and cesium carbonate (2.74 g, 8.42 mmol). The tube is evacuated and backfilled with argon. This compound (1.0 g, 5.61 mmol), 4-bromotoluene (1.06 g, 6.17 mmol), and toluene (10 mL) are added. The mixture is heated at 110 °C for 16 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the product.

Role in Signaling Pathway Inhibition

The 2-(trifluoromethyl)phenylthio scaffold is a key feature in a number of potent and selective kinase inhibitors. These inhibitors often function by covalently targeting cysteine residues in the active site of kinases, leading to irreversible inhibition. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Covalent inhibitors bearing the 2-(trifluoromethyl)phenylthio moiety have been designed to target kinases within this pathway, such as PI3Kα and Akt.

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a covalent inhibitor.

The diagram above illustrates how a covalent inhibitor containing the 2-(trifluoromethyl)phenylthio moiety can irreversibly bind to and inhibit PI3K, thereby blocking the downstream signaling cascade that leads to cell proliferation. The electrophilic nature of a suitably functionalized derivative of this scaffold allows for the formation of a covalent bond with a cysteine residue in the kinase active site.

Conclusion

This compound exhibits a rich and versatile reactivity profile, making it a valuable tool for organic synthesis. The electron-withdrawing trifluoromethyl group modulates the reactivity of both the thiol and the aromatic ring, enabling a wide range of transformations. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate the use of this compound in the development of novel molecules with applications in medicine and materials science. The demonstrated role of its derivatives as covalent inhibitors of key signaling pathways underscores its importance in modern drug discovery efforts.

Spectroscopic Profile of 2-(Trifluoromethyl)benzenethiol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-(Trifluoromethyl)benzenethiol (CAS No. 13333-97-6), a crucial building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The structural integrity of this compound can be confirmed through a combination of spectroscopic techniques. The following tables summarize the available quantitative data for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available dataset for this compound is not readily found in a single source, the expected chemical shifts and coupling patterns can be inferred from the analysis of similar compounds and general principles of NMR spectroscopy. The data presented below is a predictive summary based on known substituent effects on a benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 7.6 | d | ~ 8.0 | Aromatic CH |

| ~ 7.4 | t | ~ 7.5 | Aromatic CH |

| ~ 7.2 | t | ~ 7.5 | Aromatic CH |

| ~ 7.1 | d | ~ 8.0 | Aromatic CH |

| ~ 3.7 | s | - | SH |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 135 | Aromatic C-S |

| ~ 132 | Aromatic CH |

| ~ 129 | Aromatic C-CF₃ (quartet, J ≈ 30 Hz) |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 124 | CF₃ (quartet, J ≈ 272 Hz) |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -62 | s | CF₃ |

Reference: CFCl₃ at 0.00 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following significant absorption bands.[1][2]

Table 4: Significant IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2600-2550 | Weak | S-H stretch |

| ~ 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~ 1315 | Strong | C-F stretch (asymmetric) |

| ~ 1160 | Strong | C-F stretch (symmetric) |

| ~ 750 | Strong | Ortho-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 178 | High | [M]⁺ (Molecular Ion) |

| 177 | Moderate | [M-H]⁺ |

| 159 | Moderate | [M-F]⁺ |

| 145 | Moderate | [M-SH]⁺ |

| 109 | High | [M-CF₃]⁺ |

| 69 | Moderate | [CF₃]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.

Instrumentation and Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

¹⁹F NMR: ¹⁹F NMR spectra are acquired with an appropriate probe, using a common fluorine-containing reference standard such as trichlorofluoromethane (CFCl₃).

Infrared (IR) Spectroscopy

Sample Preparation:

-

FTIR (Thin Film): A small amount of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[1]

-

ATR-IR: A drop of the liquid sample is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: The sample is diluted in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

Instrumentation and Data Acquisition:

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded over a mass range of m/z 50 to 300 to observe the molecular ion and key fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

CAS number 13333-97-6 properties and hazards

An In-depth Technical Guide to Mepirapim (CAS 13333-97-6): Properties, Hazards, and Experimental Analysis

This technical guide provides a comprehensive overview of Mepirapim (CAS No. 13333-97-6), a synthetic cannabinoid identified in recreational products. The information is intended for researchers, scientists, and drug development professionals, focusing on the compound's chemical properties, known hazards, and detailed experimental methodologies for its study.

Chemical and Physical Properties

Mepirapim is an indole-based synthetic cannabinoid, structurally analogous to JWH-018, with a 4-methylpiperazine group replacing the naphthyl group.[1][2] It was first identified in Japan in 2013.[1]

Table 1: Physicochemical Properties of Mepirapim

| Property | Value |

| IUPAC Name | (4-methylpiperazin-1-yl)-(1-pentylindol-3-yl)methanone[3] |

| Synonyms | JWH 018-4(methylpiperazine)[1] |

| CAS Number | 13333-97-6 (for the base), 2365542-30-7 (for the hydrochloride salt)[1] |

| Molecular Formula | C₁₉H₂₇N₃O[1] |

| Formula Weight | 349.9 g/mol (for the hydrochloride salt)[1] |

| Appearance | Crystalline solid (for the hydrochloride salt)[1] |

| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 30 mg/mLMethanol: 1 mg/mLPBS (pH 7.2): 10 mg/mL[1] |

| SMILES | CCCCCN1C=C(C(N2CCN(C)CC2)=O)C3=CC=CC=C31.Cl[1] |

| InChI Key | PAIPEAYSOQABHT-UHFFFAOYSA-N[1] |

| UV λmax | 218, 289 nm[1] |

Hazards and Toxicological Profile

Animal studies have demonstrated that high doses of Mepirapim can induce adverse effects. For instance, a 3 mg/kg dose in mice was shown to cause hypothermia and hypomotility.[4] Another study noted that the highest tested dose of 30 mg/kg elicited a mild hypothermic response in mice, suggesting some central CB1 receptor activity.[6][7]

Table 2: Summary of Known Hazards and Adverse Effects

| Hazard Type | Description |

| Human Toxicity | Associated with serious side effects from recreational use, including circulatory failure, organ congestion, gastrointestinal bleeding, and death.[4] |

| Neurotoxicity | High doses may induce excessive activation of the dopamine system, potentially leading to neurotoxic effects and maladaptation of dopamine-related neurochemicals.[2] |

| Animal Studies | Induces cannabinoid tetrad symptoms in mice, such as hypomotility (reduced movement) and hypothermia (decreased body temperature), particularly at doses of 3 mg/kg.[4] A dose of 30 mg/kg caused a mild hypothermic response.[6][7] |

| Abuse Potential | Demonstrates significant potential for addiction. Studies in rodents show it has reinforcing effects in intravenous self-administration tests and rewarding effects in conditioned place preference assays.[4] |

| Legal Status | Regulated in various jurisdictions. For example, it is a Schedule II substance in Canada and falls under the Psychoactive Substances Act in the UK.[3] It is crucial to verify the legal status according to local and national regulations before handling. |

Mechanism of Action and Signaling Pathway

Mepirapim functions as a synthetic cannabinoid receptor agonist, though some initial reports suggested it had a relatively low affinity for the CB1 receptor.[4] However, functional studies confirm that its pharmacological effects are mediated through the cannabinoid receptor type 1 (CB1R).[4][8] The activation of CB1R by Mepirapim in the brain's reward circuitry, specifically in the ventral tegmental area (VTA), leads to a decrease in GABAergic signaling. This disinhibition of dopamine neurons results in an increase in dopamine release in the nucleus accumbens (NAc), a key mechanism underlying its addictive properties.[4][6][8] Additionally, Mepirapim and its analogs have been identified as inhibitors of T-type calcium channels (CaV3).[6][7]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the properties of Mepirapim.

Synthesis and Analysis

Synthesis Outline: A general synthetic route for Mepirapim and its analogs involves a multi-step process.[6]

-

Alkylation of Indole: The indole starting material is alkylated with a suitable haloalkane (e.g., bromopentane).

-

Trifluoroacetylation: The alkylated indole is treated with trifluoroacetic anhydride.

-

Hydrolysis: The resulting intermediate is hydrolyzed to form the corresponding carboxylic acid.

-

Amide Coupling: The carboxylic acid is coupled with Boc-protected piperazine using a coupling agent like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC).

-

Deprotection: The Boc protecting group is removed using an acid, such as hydrogen chloride in dioxane.

-

Reductive Alkylation: The final Mepirapim product is formed via reductive alkylation with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.[6]

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.[6][9][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the parent ion.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) are employed for the identification and quantification of Mepirapim in biological samples like blood and urine.[1][4]

In Vivo Behavioral Assays

The following protocols are based on studies investigating the addictive potential of Mepirapim in rodents.[4]

Experimental Workflow Diagram

Protocol 1: Intravenous Self-Administration (IVSA)

-

Objective: To assess the reinforcing effects of Mepirapim.

-

Animals: Male Sprague Dawley rats (250-270 g).[4]

-

Procedure:

-

Surgery: Implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow for a recovery period.

-

Apparatus: Use standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light, and an infusion pump.[11][12][13]

-

Acquisition: Train rats to press the active lever to receive an intravenous infusion of Mepirapim (e.g., 0.003, 0.01, or 0.03 mg/kg/infusion) in daily 2-hour sessions.[4] Each infusion is paired with a conditioned stimulus (e.g., light and tone). Presses on the inactive lever are recorded but have no consequence.

-

Data Collection: Record the number of infusions and active/inactive lever presses over several consecutive days (e.g., 7 days).[4]

-

Analysis: A significantly higher number of presses on the active lever compared to the inactive lever, and compared to a vehicle control group, indicates a reinforcing effect.

-

Protocol 2: Conditioned Place Preference (CPP)

-

Objective: To measure the rewarding effects of Mepirapim.

-

Animals: Male C57BL/6J mice (20-22 g).[4]

-

Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

-

Procedure:

-

Pre-Conditioning (Day 1): Allow mice to freely explore both compartments for a set time (e.g., 20 minutes) to determine baseline preference.

-

Conditioning (Days 2-9): This phase consists of alternating daily injections. On one day, administer Mepirapim (e.g., 0.3, 1, or 3 mg/kg, i.p.) and confine the mouse to one compartment (the drug-paired side). On the alternate day, administer a vehicle (e.g., saline) and confine the mouse to the other compartment.[4]

-

Post-Conditioning Test (Day 10): Allow the mice to freely access both compartments again, with no drug administration. Record the time spent in each compartment.

-

Analysis: The CPP score is calculated as the time spent in the drug-paired compartment during the post-conditioning test minus the time spent there during the pre-conditioning test. A significant increase in time spent on the drug-paired side indicates a rewarding effect.[4]

-

Neurochemical and Molecular Analysis

Protocol 3: In Vivo Microdialysis

-

Objective: To measure extracellular levels of dopamine and its metabolites in the nucleus accumbens (NAc).

-

Animals: Male Sprague Dawley rats.[4]

-

Procedure:

-

Surgery: Under anesthesia, stereotaxically implant a guide cannula aimed at the NAc.[14][15]

-

Probe Insertion: After recovery, insert a microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.2 µL/min overnight, then increased during the experiment).[4][15]

-

Sample Collection: Collect baseline dialysate samples. Administer Mepirapim (e.g., escalating doses of 0.3, 1, and 3 mg/kg, i.p.) and continue to collect samples at regular intervals (e.g., every 10-20 minutes).[4][14]

-

Analysis: Analyze the dialysate samples for dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) content using a validated LC-MS/MS method.[4]

-

Data Interpretation: An increase in extracellular dopamine levels post-administration demonstrates the compound's effect on the dopaminergic system.[4][16]

-

Protocol 4: Western Blotting for CB1 Receptor Expression

-

Objective: To quantify changes in the expression of CB1 receptors and other relevant proteins in specific brain regions (e.g., VTA, NAc).

-

Procedure:

-

Tissue Collection: Euthanize animals from behavioral studies and rapidly dissect the brain regions of interest (VTA and NAc).[4]

-

Protein Extraction: Homogenize the tissue in a lysis buffer (e.g., modified RIPA buffer) containing protease and phosphatase inhibitors.[17][18] Centrifuge to remove insoluble material and determine the protein concentration of the supernatant (e.g., using a BCA assay).[17]

-

SDS-PAGE: Separate 5-10 µg of protein per sample on an 8-10% SDS-polyacrylamide gel.[4]

-

Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[18]

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-CB1R antibody) overnight at 4°C.[18][19][20]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Measure the density of the bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.[4] An increase in CB1R expression after Mepirapim treatment can indicate receptor upregulation.[21]

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mepirapim [medbox.iiab.me]

- 4. Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Post-Mortem Toxicology: A Systematic Review of Death Cases Involving Synthetic Cannabinoid Receptor Agonists [frontiersin.org]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Western Blotting of the Endocannabinoid System | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Intravenous self-administration of delta-9-THC in adolescent rats produces long-lasting alterations in behavior and receptor protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. instechlabs.com [instechlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The shell of the nucleus accumbens has a higher dopamine response compared with the core after non-contingent intravenous ethanol administration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dopamine Fluctuations in the Nucleus Accumbens during Maintenance, Extinction, and Reinstatement of Intravenous d-Amphetamine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimization of the Heterologous Expression of the Cannabinoid Type-1 (CB1) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Tips and tricks for cannabinoid receptor 1 detection, interaction and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Revisiting CB1 cannabinoid receptor detection and the exploration of its interacting partners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

A Technical Guide to 2-(Trifluoromethyl)benzenethiol: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)benzenethiol, a key building block in medicinal chemistry. We will delve into its commercial availability from various suppliers, outline a detailed experimental protocol for its synthesis, and explore its applications in the development of novel therapeutics, particularly in the field of oncology.

Introduction

This compound, also known as 2-mercaptobenzotrifluoride, is an organofluorine compound of significant interest in the pharmaceutical industry. The presence of the trifluoromethyl (-CF3) group imparts unique properties to molecules, including increased metabolic stability, enhanced lipophilicity, and improved bioavailability.[1] These characteristics make it a valuable synthon for the design of new drug candidates. The thiol group provides a reactive handle for further molecular modifications, allowing for its incorporation into a wide range of molecular scaffolds.[1]

Commercial Availability and Suppliers

This compound is readily available from a number of commercial suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of available purities and typical package sizes.

| Supplier | Product Name | CAS Number | Purity | Package Sizes |

| TCI America | This compound | 13333-97-6 | >97.0% (GC) | 1g, 5g, 25g |

| Santa Cruz Biotechnology | This compound | 13333-97-6 | - | 1g, 5g, 25g |

| Thermo Scientific (Fisher Scientific) | This compound | 13333-97-6 | ≥95% | 1g, 5g, 10g |

| Apollo Scientific | 2-(Trifluoromethyl)thiophenol | 13333-97-6 | 97% | 1g, 5g, 25g, 100g |

| Sigma-Aldrich | This compound | 13333-97-6 | 96% | - (Discontinued) |

| ChemScene | This compound | 13333-97-6 | ≥98% | 100mg, 500mg, 1g |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from 2-aminobenzotrifluoride. The first step is the formation of a diazonium salt, which is then reacted with a sulfur source to yield the desired thiol.

Experimental Protocol

Step 1: Diazotization of 2-Aminobenzotrifluoride

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminobenzotrifluoride (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise to the stirred solution, maintaining the temperature between 0 and 5 °C.

-

Continue stirring the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Thiolation of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of sodium hydrosulfide (NaSH) or a similar sulfur nucleophile in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the sodium hydrosulfide solution. Vigorous nitrogen evolution will be observed. The addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the complete conversion to the thiol.

-

Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to protonate the thiolate.

-

Extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation to obtain the final product with high purity.

Synthetic Pathway

Caption: Synthesis of this compound from 2-aminobenzotrifluoride.

Applications in Drug Discovery

This compound serves as a versatile building block in the synthesis of various biologically active molecules. Its unique electronic and steric properties are leveraged to modulate the pharmacological profiles of drug candidates.

Role in Oncology Research

The incorporation of the 2-(trifluoromethyl)phenylthio moiety has been a successful strategy in the development of novel anticancer agents.[1] The trifluoromethyl group can enhance metabolic stability and cell permeability, crucial attributes for effective oncology drugs.[1] The thiol group provides a point of attachment for various pharmacophores or for conjugation to targeting moieties.

Experimental Workflow in Drug Discovery

The general workflow for utilizing this compound in a drug discovery program involves its reaction with a suitable electrophile to generate a library of derivatives. These compounds are then subjected to a series of biological assays to identify lead candidates.

Caption: Utilization of this compound in a typical drug discovery pipeline.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for medicinal chemistry and drug discovery. Its unique combination of a reactive thiol group and a property-enhancing trifluoromethyl substituent makes it an attractive starting material for the development of novel therapeutics. The synthetic protocol outlined in this guide provides a reliable method for its laboratory-scale preparation, enabling further exploration of its potential in creating next-generation pharmaceuticals.

References

The Trifluoromethyl Group's Profound Electron-Withdrawing Influence on Thiophenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into organic molecules, particularly thiophenols, is a powerful strategy in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the potent electron-withdrawing effects of the CF₃ group on the physicochemical properties of thiophenols, offering valuable data, detailed experimental protocols, and visual workflows to aid in research and development.

The trifluoromethyl group is one of the strongest electron-withdrawing groups known in organic chemistry.[1] Its high electronegativity, a consequence of the three fluorine atoms, significantly modulates the electron density of the aromatic ring and the acidity of the thiol proton.[2][3] This influence has profound implications for reaction kinetics, molecular interactions, and biological activity, making trifluoromethyl-substituted thiophenols highly valuable building blocks in the design of novel pharmaceuticals and functional materials.[4]

Quantitative Analysis of Electron-Withdrawing Effects

The electron-withdrawing nature of the trifluoromethyl group can be quantified through several key parameters, including Hammett constants (σ) and acid dissociation constants (pKa). These values provide a standardized measure of the electronic influence of substituents on a reaction center.

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, is a cornerstone of physical organic chemistry, relating the equilibrium or rate constant (K) of a reaction for a substituted aromatic compound to the constant for the unsubstituted parent compound (K₀).[5] The substituent constant, σ, quantifies the electronic effect of a substituent at the meta (σ_m) or para (σ_p) position. A positive σ value indicates an electron-withdrawing group.

While specific experimental Hammett constants for trifluoromethyl-substituted thiophenols are not readily compiled in the literature, the values for the trifluoromethyl group on a benzene ring are well-established and serve as an excellent approximation.

Table 1: Hammett Substituent Constants (σ) for the Trifluoromethyl Group

| Substituent | σ_m | σ_p |

| -CF₃ | 0.43 | 0.54 |

| -SH | 0.25 | 0.15 |

Source: Leffler, J. E.; Grunwald, E. Rates and Equilibria of Organic Reactions. Wiley, 1963.[6]

The significantly positive σ values for the -CF₃ group, particularly at the para position, highlight its powerful electron-withdrawing capabilities through both inductive and resonance effects. In contrast, the thiol group (-SH) is a weaker electron-withdrawing group.

Acid Dissociation Constant (pKa)

The electron-withdrawing effect of the trifluoromethyl group markedly increases the acidity of the thiophenol proton (S-H) by stabilizing the resulting thiolate anion (S⁻). This is reflected in a lower pKa value.

Direct experimental pKa values for trifluoromethyl-substituted thiophenols are not widely reported. However, based on the strong electron-withdrawing nature of the CF₃ group, it is anticipated that the pKa of 4-(trifluoromethyl)thiophenol would be significantly lower than that of thiophenol (pKa ≈ 6.6).

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the characterization of trifluoromethyl-substituted thiophenols.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for probing the electronic environment of the trifluoromethyl group. The chemical shift of the ¹⁹F signal is influenced by the electron density on the aromatic ring. Electron-withdrawing groups on the ring will deshield the fluorine nuclei, leading to a downfield shift (more positive ppm value).[7]

Table 2: Typical ¹⁹F NMR Chemical Shifts for Trifluoromethyl-Substituted Aromatic Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Phenyl(trifluoromethyl)sulfane | CDCl₃ | -42.77 |

| (4-methylphenyl)(trifluoromethyl)sulfane | CDCl₃ | -43.22 |

| (4-methoxyphenyl)(trifluoromethyl)sulfane | CDCl₃ | -43.94 |

| (4-fluorophenyl)(trifluoromethyl)sulfane | CDCl₃ | -43.37 |

| (4-chlorophenyl)(trifluoromethyl)sulfane | CDCl₃ | -42.99 |

Source: Supporting Information for Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Royal Society of Chemistry.[1]

Infrared (IR) Spectroscopy

The C-F stretching vibrations in the trifluoromethyl group give rise to strong and characteristic absorption bands in the IR spectrum, typically in the range of 1100-1400 cm⁻¹. The exact position and intensity of these bands can be influenced by the electronic environment of the molecule. For benzene derivatives containing a CF₃ group, a broad and very strong band is often observed near 1330 cm⁻¹.[3]

Table 3: Characteristic IR Absorption Frequencies for C-F Bonds in Trifluoromethylbenzene Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-F Stretch (asymmetric) | ~1175 | Strong |

| C-F Stretch (symmetric) | ~1125 | Strong |

| C-CF₃ Stretch | ~1330 | Very Strong, Broad |

Source: Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes.[3]

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)thiophenol

A common method for the synthesis of 4-(trifluoromethyl)thiophenol involves the reaction of 4-trifluoromethylchlorobenzene with a sulfur source, such as sodium hydrosulfide, in a polar aprotic solvent.[8]

Reaction Scheme:

4-CF₃-C₆H₄-Cl + NaSH → 4-CF₃-C₆H₄-SH + NaCl

Detailed Protocol:

-

In a three-necked flask equipped with a stirrer and a condenser, dissolve 4-trifluoromethylchlorobenzene in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium hydrosulfide (NaSH) to the solution. An excess of NaSH is typically used.

-

Heat the reaction mixture with stirring. The reaction temperature and time will depend on the solvent used, but a typical range is 100-150°C for several hours.

-

Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the thiolate and precipitate the thiophenol.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain pure 4-(trifluoromethyl)thiophenol.

Caption: Synthetic workflow for 4-(trifluoromethyl)thiophenol.

Determination of pKa by UV-Vis Spectrophotometry

The pKa of a thiophenol can be determined by monitoring the change in its UV-Vis absorption spectrum as a function of pH. The protonated thiophenol (ArSH) and the deprotonated thiolate (ArS⁻) have distinct absorption spectra.

Detailed Protocol:

-

Prepare a stock solution of the trifluoromethyl-substituted thiophenol in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

For each pH value, prepare a sample by adding a small, constant volume of the thiophenol stock solution to the buffer solution in a quartz cuvette.

-

Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance (λ_max) for both the acidic (fully protonated) and basic (fully deprotonated) forms of the thiophenol.

-

At a wavelength where the absorbance of the acidic and basic forms differs significantly, measure the absorbance (A) for each pH.

-

Plot the absorbance (A) versus pH. The resulting titration curve will be sigmoidal.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the acidic form (A_acid) and the basic form (A_base). Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log([ArSH]/[ArS⁻]), where the ratio of the concentrations can be determined from the absorbance values.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Construction of a Hammett Plot

A Hammett plot is constructed by plotting the logarithm of the relative reaction rates (log(k_X/k_H)) or equilibrium constants (log(K_X/K_H)) for a series of meta- and para-substituted compounds against the corresponding Hammett substituent constants (σ). The slope of the resulting line is the reaction constant (ρ).

Detailed Protocol:

-

Select a suitable reaction to study, for example, the rate of reaction of a series of substituted thiophenols with an electrophile.

-

Synthesize or obtain a series of meta- and para-substituted thiophenols, including the trifluoromethyl-substituted analogues and the unsubstituted parent compound.

-

Determine the rate constant (k_X) for the reaction of each substituted thiophenol under identical conditions (temperature, solvent, concentration).

-

Determine the rate constant (k_H) for the reaction of the unsubstituted thiophenol under the same conditions.

-

Calculate log(k_X/k_H) for each substituent.

-

Obtain the appropriate Hammett substituent constants (σ_m or σ_p) for each substituent from the literature.

-

Plot log(k_X/k_H) on the y-axis versus σ on the x-axis.

-

Perform a linear regression analysis on the data points. The slope of the line is the reaction constant (ρ).

Caption: Workflow for constructing a Hammett plot.

Conclusion

The trifluoromethyl group exerts a powerful electron-withdrawing effect on thiophenols, significantly influencing their acidity, reactivity, and spectroscopic properties. This in-depth guide provides the necessary quantitative data, detailed experimental protocols, and clear visual workflows to empower researchers, scientists, and drug development professionals in their exploration and application of these versatile compounds. A thorough understanding of these fundamental principles is crucial for the rational design of new molecules with tailored properties for a wide range of applications.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis routes of 4-(Trifluoromethylthio)phenol [benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. nbinno.com [nbinno.com]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. homepages.bluffton.edu [homepages.bluffton.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]

The Pivotal Role of 2-(Trifluoromethyl)benzenethiol in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – 2-(Trifluoromethyl)benzenethiol, a fluorinated organosulfur compound, has emerged as a critical building block in medicinal chemistry, particularly in the development of novel therapeutics for oncology and other challenging diseases. Its unique structural features, combining a reactive thiol group with the electron-withdrawing trifluoromethyl substituent, offer medicinal chemists a powerful tool to enhance the pharmacological properties of drug candidates. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic applications of derivatives of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorination and the Thiol Moiety

The incorporation of fluorine atoms into drug molecules is a widely employed strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity. The trifluoromethyl (-CF3) group, in particular, is known to enhance lipophilicity, which can improve membrane permeability and oral bioavailability of drug candidates.[1] When positioned on a benzene ring adjacent to a thiol (-SH) group, as in this compound, the molecule becomes a versatile scaffold for drug design. The thiol group serves as a reactive "handle" for conjugation with various chemical moieties, enabling the synthesis of a diverse library of compounds.[1] This combination of features makes this compound an attractive starting point for the development of targeted therapies.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its application in drug synthesis.

| Property | Value | Reference |

| CAS Number | 13333-97-6 | [1][2][3] |

| Molecular Formula | C₇H₅F₃S | [1][2][3] |

| Molecular Weight | 178.17 g/mol | [2][3] |

| Boiling Point | 175-177 °C | [3] |

| Density | 1.35 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.499 | [3] |

Synthesis of this compound Derivatives: A General Protocol

The thiol group of this compound is a key functional group for building more complex molecules. A common synthetic route involves the S-alkylation or S-arylation of the thiol to introduce various substituents. Below is a representative experimental protocol for the synthesis of a thioether derivative.

Experimental Protocol: Synthesis of a 2-(Trifluoromethyl)phenyl Thioether Derivative

Materials:

-

This compound

-

An appropriate alkyl or aryl halide (e.g., benzyl bromide)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetone, dimethylformamide)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 15-30 minutes to allow for the formation of the thiolate anion.

-

Slowly add the alkyl or aryl halide (1.1 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the desired thioether derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This general protocol can be adapted for the synthesis of a wide range of derivatives by varying the electrophile and reaction conditions.

Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on anticancer applications. The trifluoromethylphenylthio moiety is a common feature in a number of potent kinase inhibitors.

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[4][5] Small molecule kinase inhibitors that target these aberrant signaling cascades have become a cornerstone of modern oncology. The 2-(trifluoromethyl)phenylthio scaffold has been successfully incorporated into the design of inhibitors for various kinases, including Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[6]

Table 1: Biological Activity of Representative Kinase Inhibitors with a Trifluoromethylphenylthio Moiety

| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Reference |

| Compound 30 | FLT3-D835Y | <4 | MV4-11 | [6] |

| Compound 30 | CHK1 | <4 | MV4-11 | [6] |

| Bemcentinib (BGB324) | AXL | 14 | N/A | [7] |

| Dubermatinib (TP-0903) | AXL | 27 | N/A | [7] |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity.

Antiproliferative and Anticancer Activity

The inhibition of key signaling pathways by these compounds translates into potent antiproliferative activity against various cancer cell lines.

Table 2: Anticancer Activity of this compound Derivatives

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Selenourea Derivative 31 | MDA-MB-231 (Breast Cancer) | 1.8 | [8] |

| 5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 2.63 | [9] |

| 3-Fluoro-β-lactam 33 | MCF-7 (Breast Cancer) | 0.095 | [10] |

| Trifluoromethyl Thioxanthene Derivative 1 | HeLa (Cervical Cancer) | 0.0878 | [11] |

Mechanism of Action: Targeting Kinase Signaling Pathways

Many inhibitors derived from this compound function by competing with ATP for the binding site on the target kinase. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that promotes cancer cell proliferation and survival.

Below is a generalized representation of a kinase inhibitor's mechanism of action.

Caption: Generalized signaling pathway of a receptor tyrosine kinase and its inhibition by a this compound-derived kinase inhibitor.

Experimental Workflow for Evaluating Biological Activity

The following diagram illustrates a typical workflow for assessing the anticancer potential of newly synthesized this compound derivatives.

Caption: A standard experimental workflow for the preclinical evaluation of novel anticancer compounds derived from this compound.

Detailed Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (GI₅₀).

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette and plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent as the highest concentration of the test compound) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the compound concentration and determine the GI₅₀ value from the dose-response curve.

Future Perspectives and Conclusion

This compound has proven to be a valuable and versatile scaffold in the field of medicinal chemistry. Its unique combination of a reactive thiol group and a trifluoromethyl moiety provides a powerful platform for the design and synthesis of novel therapeutic agents with enhanced pharmacological properties. The successful development of kinase inhibitors and other anticancer agents based on this scaffold highlights its importance in modern drug discovery. As our understanding of disease biology continues to grow, it is anticipated that the creative application of this compound will lead to the discovery of new and more effective medicines to address unmet medical needs. The continued exploration of derivatives of this compound holds significant promise for the future of targeted therapies.

References

- 1. srinichem.com [srinichem.com]

- 2. scbt.com [scbt.com]

- 3. 2-(三氟甲基)苯硫酚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. digibug.ugr.es [digibug.ugr.es]

- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

The Advent of the Trifluoromethylthio Group: An In-depth Technical Guide to the Discovery and History of Trifluoromethylthiolating Agents

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethylthio (SCF3) group into organic molecules has become a pivotal strategy in modern medicinal and agricultural chemistry. Its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive compounds. This technical guide provides a comprehensive overview of the discovery and historical evolution of trifluoromethylthiolating agents, from early hazardous gases to the sophisticated, bench-stable reagents employed today. This document details the core science, experimental methodologies, and comparative data to inform reagent selection and application in contemporary research and drug development.

A Historical Journey: From Inception to Modern Reagents

The story of trifluoromethylthiolating agents is one of relentless innovation, driven by the need to tame the reactivity of the SCF3 moiety and make its introduction into molecules safe, efficient, and versatile. The timeline of discovery reveals a clear progression from hazardous, difficult-to-handle gases to user-friendly, solid reagents with tunable reactivity.

The Early Days: Hazardous Gases and Volatile Reagents

The initial forays into trifluoromethylthiolation chemistry in the mid-20th century were marked by the use of highly toxic and volatile reagents. These early methods, while demonstrating the feasibility of introducing the SCF3 group, were fraught with challenges that limited their widespread use.

-

Trifluoromethanesulfenyl Chloride (CF3SCl): One of the earliest and most reactive electrophilic trifluoromethylthiolating agents, CF3SCl, is a toxic gas. Its high reactivity allows for the direct trifluoromethylthiolation of a range of nucleophiles, including phenols. However, its hazardous nature necessitates specialized handling procedures.

-

Bis(trifluoromethyl) disulfide (CF3SSCF3): This volatile liquid was another early source of the trifluoromethylthio group, primarily utilized in radical reactions. Similar to CF3SCl, its toxicity and volatility posed significant safety concerns, restricting its practical application in standard laboratory settings.

The Rise of Solid, Bench-Stable Reagents: A Paradigm Shift

The development of solid, more stable trifluoromethylthiolating agents in the latter half of the 20th century marked a significant turning point, making the SCF3 group more accessible to a broader range of chemists.

Nucleophilic Agents:

The first generation of user-friendly reagents was dominated by nucleophilic sources of the "SCF3-" anion.

-

Silver(I) Trifluoromethanethiolate (AgSCF3) and Copper(I) Trifluoromethanethiolate (CuSCF3): The preparation of these metal thiolates provided solid, albeit air-sensitive and relatively expensive, sources of the trifluoromethylthio group. They opened the door to nucleophilic substitution reactions, significantly expanding the scope of trifluoromethylthiolation.

Electrophilic Agents: The Yagupolskii-Umemoto Era and Beyond